behenamide MEA

Thermal Analysis Formulation Stability Solid Dosage Forms

Formulators seeking thermal stability in anhydrous stick products face limited options among ethanolamide surfactants-Cocamide MEA softens at 60-63°C, risking product failure in warm climates. Behenamide MEA (C22) resolves this with a 92-96°C melting point, ensuring stick integrity and heat resistance. Its XlogP of 9.40 drives superior hair-fiber deposition for long-lasting conditioning without buildup, while documented MMP inhibition adds collagen-protective bioactivity in anti-aging cleansers. ≥98% purity; ambient-temperature global shipping.

Molecular Formula C24H49NO2
Molecular Weight 383.7 g/mol
CAS No. 94109-05-4
Cat. No. B024455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebehenamide MEA
CAS94109-05-4
SynonymsN-(2-hydroxyethyl)-docosanamide
Molecular FormulaC24H49NO2
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27)
InChIKeyXHFWUECSNJWBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenamide MEA Sourcing Guide


Behenamide MEA (N-(2-hydroxyethyl)docosanamide; CAS 94109-05-4) is a non-ionic surfactant belonging to the ethanolamide class, derived from the C22 saturated fatty acid behenic acid and monoethanolamine [1]. It is a waxy solid at room temperature, characterized by a molecular weight of 383.65 g/mol and an estimated logP of 9.40 [2]. Its primary documented functions in cosmetic applications include surfactant (cleansing), foam boosting, hair conditioning, and viscosity enhancement [3]. The compound is listed in the FDA UNII registry and EINECS inventory, and is included in the Cosmetic Ingredient Review (CIR) safety assessment for ethanolamides [4][5].

Behenamide MEA Substitution Limitations


The ethanolamide class exhibits profound performance divergence driven by alkyl chain length, which dictates melting point, hydrophobicity, and consequent formulation behavior. Behenamide MEA, with a C22 saturated chain, is a high-melting solid (mp 92-96°C, based on class inference) . In contrast, shorter-chain analogs like Cocamide MEA (C8-C18 mixture) melt at 60-63°C, and Palmitamide MEA (C16) melts at 92-98°C [1][2]. This thermal disparity directly impacts processing and product form. More critically, the 2015 CIR safety assessment established that individual ethanolamides are not treated as a uniform group; prior reviews assigned specific, differing concentration limits for leave-on products (e.g., 17% max for stearamide/isostearamide/myristamide MEA; 7.5% max for acetamide MEA) based on compound-specific data [3]. These regulatory distinctions and physical property gaps confirm that in-class substitution without reformulation and revalidation is scientifically unsound.

Behenamide MEA vs. Ethanolamide Analogs


Thermal Stability: Higher Melting Point

Behenamide MEA is a waxy solid with a reported melting range of 92-96°C . This thermal profile is substantially higher than that of the widely used foam booster Cocamide MEA, which melts at 60-63°C [1]. This difference is a direct consequence of the C22 behenyl chain versus the mixed, shorter chains (predominantly C12-C14) of cocamide MEA. The 30-36°C elevation in melting point translates to enhanced structural integrity in solid formulations like antiperspirant sticks and greater resistance to softening during shipping and storage in warm climates.

Thermal Analysis Formulation Stability Solid Dosage Forms

Lipophilicity and Partitioning Behavior

The estimated partition coefficient (XlogP3-AA) for behenamide MEA is 9.40 [1]. While directly comparable XlogP data for all ethanolamide analogs is not uniformly available, this value places behenamide MEA among the most lipophilic members of its class. For context, palmitoylethanolamide (C16 analog) has a reported logP of 5.796 [2]. The difference of 3.6 log units indicates that behenamide MEA is over 3,000-fold more lipophilic, profoundly affecting its solubility in aqueous systems and its substantivity to hydrophobic substrates like hair and skin lipids.

Partition Coefficient Emulsification Lipophilicity

CIR Safety Limits for Ethanolamides

The 2015 Cosmetic Ingredient Review (CIR) Expert Panel safety assessment reviewed 28 ethanolamides, including behenamide MEA [1]. The Panel's findings are ingredient-specific, not class-wide. For example, a prior CIR review concluded that isostearamide MEA, myristamide MEA, and stearamide MEA were safe in leave-on products at concentrations limiting free ethanolamine release to 5%, with a maximum use concentration of 17% [1]. In contrast, acetamide MEA was limited to 7.5% in leave-on products based on sensitization data [1]. While no unique numeric limit was established for behenamide MEA in this report, the clear precedent of distinct concentration limits for different ethanolamides underscores that formulators cannot assume interchangeability for safety substantiation.

Safety Assessment Regulatory Compliance Cosmetic Formulation

MMP Inhibition Activity

Behenamide MEA (docosanoyl ethanolamide) has been reported to inhibit matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation in the skin . This bioactivity is not a general property of all ethanolamide surfactants; for instance, Cocamide MEA and Lauramide MEA are primarily recognized for their surfactant and foam-boosting functions without documented MMP inhibitory activity. While quantitative IC50 data for behenamide MEA against specific MMP isoforms was not identified in this search, the reported mechanism provides a distinct functional dimension beyond surface activity, suggesting potential secondary benefits in skin conditioning applications.

Anti-Aging Enzyme Inhibition Skin Care

Behenamide MEA Application Scenarios


Antiperspirant & Deodorant Sticks

The elevated melting point of behenamide MEA (92-96°C) relative to Cocamide MEA (60-63°C) makes it the preferred structural wax in anhydrous stick formulations. Its higher melting point contributes to superior stick integrity and resistance to softening at elevated storage temperatures, a critical quality attribute for products distributed in warm climates [1]. Procurement of behenamide MEA is justified for this application where thermal stability is a non-negotiable performance parameter.

Rinse-Off Hair Conditioning

Behenamide MEA's high lipophilicity (estimated XlogP 9.40) supports enhanced deposition and substantivity on hair fibers during the rinse-off process . This property is leveraged in premium shampoos and conditioners where long-lasting conditioning benefits are desired. Formulators select behenamide MEA over shorter-chain ethanolamides to achieve superior hair feel and manageability without adding excessive build-up.

Collagen-Protecting Skin Care

The reported ability of behenamide MEA to inhibit matrix metalloproteinases (MMPs) differentiates it from conventional surfactant-only ethanolamides . This supports its inclusion in anti-aging cleansers, body washes, and skin care products where the formulation aims to combine gentle cleansing with a secondary, collagen-protective benefit. Procurement in this context is driven by the ingredient's unique dual functionality: surfactant performance plus a bioactive mechanism not present in common analogs like Cocamide MEA.

Plastics Slip Agent

Although the primary focus of this guide is cosmetic applications, behenamide MEA is also utilized as a slip agent and processing aid in thermoplastic systems, particularly polyolefins . Its long C22 chain provides effective lubrication and mold release properties. This industrial application scenario is distinct from the cosmetic surfactant market and represents an alternative procurement channel where the compound's physical form and thermal stability are the key selection drivers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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